molecular formula C27H30N2O5 B266673 (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

Numéro de catalogue B266673
Poids moléculaire: 462.5 g/mol
Clé InChI: UMALFMDZVVJGLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, also known as DPP-4 inhibitor, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.

Mécanisme D'action

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor works by inhibiting the enzyme dipeptidyl peptidase-4 ((E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate), which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor increases the levels of these hormones, which in turn stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying.
Biochemical and Physiological Effects
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor has been shown to improve glucose homeostasis by increasing insulin secretion, reducing glucagon secretion, and slowing gastric emptying. It also has beneficial effects on lipid metabolism, reducing triglyceride levels, and increasing high-density lipoprotein (HDL) cholesterol levels. Additionally, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor has been shown to have anti-inflammatory and antioxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor in lab experiments is its specificity for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, which allows for more targeted studies. However, one limitation is that it may have off-target effects, which could confound results. Additionally, the effects of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor may be influenced by factors such as diet and exercise, which can be difficult to control in lab experiments.

Orientations Futures

There are several potential future directions for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor research. One area of interest is the development of combination therapies with other antidiabetic agents to improve glycemic control. Another area of interest is the investigation of the long-term effects of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor on cardiovascular outcomes. Additionally, the potential use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and polycystic ovary syndrome warrants further investigation.
In conclusion, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor is a compound that has been extensively studied in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. Its mechanism of action involves the inhibition of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, which increases the levels of incretin hormones and improves glucose homeostasis. Although there are some limitations to its use in lab experiments, there are several potential future directions for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor research.

Méthodes De Synthèse

The synthesis of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor involves the reaction of 7-methoxy-1-benzofuran-2-carbaldehyde with 1-(3-diethylaminopropyl)-3-carbodiimide hydrochloride and 1-hydroxybenzotriazole in the presence of triethylamine. The resulting product is then treated with (R)-3-amino-1-benzyl-4,5-dioxo-2-phenylpyrrolidine to obtain the final product, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor.

Applications De Recherche Scientifique

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models and human clinical trials.

Propriétés

Nom du produit

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

Formule moléculaire

C27H30N2O5

Poids moléculaire

462.5 g/mol

Nom IUPAC

1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O5/c1-4-28(5-2)15-10-16-29-23(18-11-7-6-8-12-18)22(25(31)27(29)32)24(30)21-17-19-13-9-14-20(33-3)26(19)34-21/h6-9,11-14,17,23,31H,4-5,10,15-16H2,1-3H3

Clé InChI

UMALFMDZVVJGLP-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4

SMILES canonique

CC[NH+](CC)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.